molecular formula C21H24ClN2O3P B380391 BIS(PROPAN-2-YL) [3-CHLORO-4-(PHENYLAMINO)QUINOLIN-2-YL]PHOSPHONATE

BIS(PROPAN-2-YL) [3-CHLORO-4-(PHENYLAMINO)QUINOLIN-2-YL]PHOSPHONATE

Cat. No.: B380391
M. Wt: 418.9g/mol
InChI Key: DNTAUBNICHTMKC-UHFFFAOYSA-N
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Description

BIS(PROPAN-2-YL) [3-CHLORO-4-(PHENYLAMINO)QUINOLIN-2-YL]PHOSPHONATE is a chemical compound with the molecular formula C21H24ClN2O3P and a molecular weight of 418.85 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with an anilino group, a chlorine atom, and a phosphonate ester group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of diisopropyl 4-anilino-3-chloro-2-quinolinylphosphonate typically involves the reaction of 4-anilino-3-chloro-2-quinoline with diisopropyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

BIS(PROPAN-2-YL) [3-CHLORO-4-(PHENYLAMINO)QUINOLIN-2-YL]PHOSPHONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while substitution reactions produce various substituted quinoline derivatives.

Scientific Research Applications

BIS(PROPAN-2-YL) [3-CHLORO-4-(PHENYLAMINO)QUINOLIN-2-YL]PHOSPHONATE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of diisopropyl 4-anilino-3-chloro-2-quinolinylphosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

BIS(PROPAN-2-YL) [3-CHLORO-4-(PHENYLAMINO)QUINOLIN-2-YL]PHOSPHONATE can be compared with other similar compounds, such as:

The uniqueness of diisopropyl 4-anilino-3-chloro-2-quinolinylphosphonate lies in its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H24ClN2O3P

Molecular Weight

418.9g/mol

IUPAC Name

3-chloro-2-di(propan-2-yloxy)phosphoryl-N-phenylquinolin-4-amine

InChI

InChI=1S/C21H24ClN2O3P/c1-14(2)26-28(25,27-15(3)4)21-19(22)20(23-16-10-6-5-7-11-16)17-12-8-9-13-18(17)24-21/h5-15H,1-4H3,(H,23,24)

InChI Key

DNTAUBNICHTMKC-UHFFFAOYSA-N

SMILES

CC(C)OP(=O)(C1=NC2=CC=CC=C2C(=C1Cl)NC3=CC=CC=C3)OC(C)C

Canonical SMILES

CC(C)OP(=O)(C1=NC2=CC=CC=C2C(=C1Cl)NC3=CC=CC=C3)OC(C)C

Origin of Product

United States

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